Ledipasvir is a potent antiviral drug, specifically an NS5A inhibitor, primarily used for treating chronic hepatitis C virus (HCV) infection. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is often used in combination with other antiviral drugs, such as Sofosbuvir. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Ledipasvir acetone is a direct-acting antiviral compound primarily used in the treatment of chronic hepatitis C virus infections. It is particularly effective against various genotypes of the virus, including 1a, 1b, 4a, and 5a. This compound is often combined with other antiviral agents to enhance therapeutic efficacy. The molecular formula for Ledipasvir acetone is with a molecular weight of approximately 947.1 g/mol .
Ledipasvir is classified as a non-structural protein 5A inhibitor. This classification places it among a group of antiviral agents that specifically target the hepatitis C virus's replication machinery. The compound is synthesized through various chemical methods involving multiple reaction steps and specific reagents, including acetone as a solvent .
The synthesis of Ledipasvir involves several key steps:
These reactions typically utilize solvents such as acetone and involve reagents like carbamates and imidazoles, which facilitate the formation of the desired product through substitution and coupling reactions .
The molecular structure of Ledipasvir acetone can be represented by its IUPAC name: methyl N-[1-[6-[5-[9,9-difluoro-7-[2-[2-[2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one.
Key structural data includes:
Ledipasvir participates in various chemical reactions that are crucial for its synthesis and functionalization:
The use of solvents like acetone in these reactions not only aids in solubilizing reactants but also influences the reaction kinetics and yields .
Ledipasvir acts primarily by inhibiting the hepatitis C virus non-structural protein 5A (NS5A). This protein plays a critical role in the viral life cycle, particularly in RNA replication and virion assembly. By targeting this protein, Ledipasvir effectively disrupts the replication process of the virus, leading to reduced viral loads in infected individuals .
Ledipasvir has significant applications in medical research and clinical practice:
Hepatitis C Virus (HCV), a globally prevalent pathogen with seven major genotypes, employs the non-structural 5A (NS5A) protein as a multifunctional coordinator of viral replication and assembly. NS5A lacks enzymatic function but features three structured domains: Domain I dimerizes to form RNA-binding pockets, while intrinsically disordered Domains II and III mediate host-factor interactions critical for viral lifecycle progression [9]. This structural plasticity enables NS5A to participate in diverse functions, including the formation of replication complexes anchored to endoplasmic reticulum membranes [2]. The high mutation rate of HCV (generating ~10¹² virions daily) creates genetically heterogeneous quasispecies populations within infected individuals, with baseline polymorphisms in NS5A significantly impacting antiviral susceptibility [9].
Ledipasvir acetone specifically targets Domain I of NS5A, exhibiting picomolar inhibition constants. Biochemical studies using recombinant NS5A demonstrate saturable binding with dissociation constants (Kd) in the low nanomolar range (1-5 nM). Resistance profiling reveals that single amino acid substitutions (e.g., Y93H in genotype 1b) reduce binding affinity by >100-fold, directly correlating with clinical resistance phenotypes [2] [9]. NS5A sequence variation across genotypes underlies differential drug sensitivity; ledipasvir achieves 4 pM EC50 against genotype 1b replicons but only 16-249 nM against genotype 3a systems [6] [9].
Table 1: Antiviral Potency of Ledipasvir Acetone Against HCV Genotypes
Genotype | Replicon System | EC50 (nM) | Key Polymorphisms |
---|---|---|---|
1a | H77 | 0.031 | M28, Q30, L31, Y93 |
1b | Con1 | 0.004 | L31, Y93 |
2a | JFH-1 (L31) | 21 | L31 (50% prevalence) |
2b | J6 (M31) | 249 | M31 (50% prevalence) |
3a | S52 | 168 | A30, Y93 |
4a | ED43 | 0.39 | L28, L30, L31 |
5a | QC382 | 0.29 | Unknown |
6a | HK6a | 1.1 | T58, A92 |
NS5A inhibitors represent a transformative class in direct-acting antivirals (DAAs) due to their unparalleled potency. Ledipasvir achieves EC50 values of 31 pM (GT1a) and 4 pM (GT1b) in subgenomic replicon assays, driven by its dual interference with viral RNA replication and virion assembly [4] [9]. This potency translates to rapid virological response in patients, reducing HCV RNA half-life from 2.5 hours to 45 minutes during monotherapy trials [9]. However, the low barrier to resistance (requiring only 1-2 nucleotide changes for efficacy loss) necessitates combination therapy [2] [9].
Clinical studies demonstrate that ledipasvir/sofosbuvir regimens achieve >95% sustained virologic response (SVR) rates for genotypes 1, 4, 5, and 6 when dosed for 8-12 weeks. For challenging genotypes like 3a, SVR rates decline to 82-90%, correlating with higher baseline EC50 values [3] [6]. The molecular basis for pan-genotypic coverage lies in ledipasvir’s conserved binding to Domain I dimers, though naturally occurring polymorphisms in genotypes 2 and 3 (e.g., M31 in GT2b) disrupt inhibitor binding through steric hindrance and altered hydrogen bonding networks [6] [9].
Table 2: Clinical Efficacy of Ledipasvir-Containing Regimens
Patient Population | Treatment Duration | SVR Rate (%) | Key Resistance Challenges |
---|---|---|---|
GT1a treatment-naïve | 12 weeks | 99% | Q30R, Y93H/N pre-existing variants |
GT1b with cirrhosis | 12 weeks | 97% | L31V, Y93H emerging mutations |
GT3 treatment-experienced | 24 weeks | 90% | A30K, Y93H fitness-compensated variants |
GT4 treatment-naïve | 12 weeks | 98% | L28S, L30R minor impact |
GT5/6 non-cirrhotic | 12 weeks | 95% | No major polymorphisms |
Ledipasvir acetone (C52H60F2N8O7·C3H6O, MW 947.08 g/mol) exists as a crystalline solvate where acetone molecules occupy specific lattice positions within the ledipasvir crystal structure. This solvation behavior enhances thermodynamic stability and reduces hygroscopicity compared to amorphous forms [7]. The compound features multiple hydrogen-bond acceptors (8 nitrogen, 7 oxygen atoms) and donors (4 NH groups), enabling complex supramolecular arrangements. X-ray diffraction confirms a monoclinic P21 space group with characteristic peaks at 6.8°, 10.2°, and 13.6° 2θ [7].
Solubility profiling reveals the acetone solvate’s preferential dissolution in organic solvents: 100 mg/mL in DMSO and ethanol, but near-insolubility in water (<0.1 mg/mL) [4] [5]. This property necessitates spray-dried dispersion (SDD) technology for oral formulations, enhancing bioavailability through amorphous conversion during processing. Manufacturing involves acetone-mediated crystallization for purification, where solvent polarity enables selective impurity removal. Process parameters include:
Table 3: Physicochemical Properties of Ledipasvir Acetone
Property | Specification | Analytical Method |
---|---|---|
Molecular formula | C52H60F2N8O7·C3H6O | High-resolution MS |
Purity | ≥99.76% (HPLC) | Reverse-phase chromatography |
Crystal system | Monoclinic | PXRD |
Solubility (DMSO) | 105.59 mM (100 mg/mL) | Equilibrium solubility |
Characteristic PXRD peaks | 6.8°, 10.2°, 13.6° 2θ | USP method I |
Hygroscopicity | ≤0.5% weight change at 80% RH | Dynamic vapor sorption |
The acetone solvate’s significance extends beyond stability: it serves as the primary intermediate for manufacturing ledipasvir spray-dried dispersions. Thermal analysis shows desolvation onset at 75°C, allowing controlled conversion to the pharmaceutically active amorphous form during tablet production. This crystalline-to-amorphous transition is critical for achieving therapeutic drug concentrations in vivo, as demonstrated by bioequivalence studies comparing solvate-based and reference formulations [7].
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: